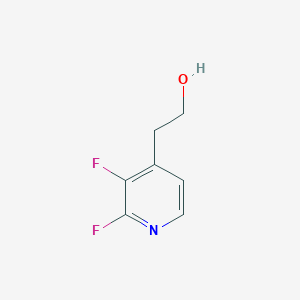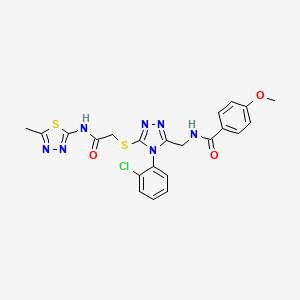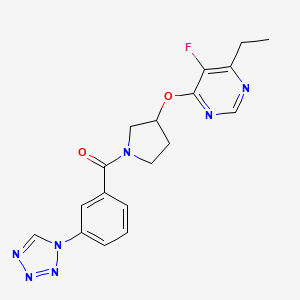![molecular formula C15H12BrFO3S B2903031 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone CAS No. 868255-91-8](/img/structure/B2903031.png)
3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone is a chemical compound with the molecular formula C15H12BrFO3S and a molecular weight of 371.227 g/mol . This compound is characterized by the presence of both bromophenyl and fluorophenyl groups, making it a unique entity in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-fluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl and fluorophenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar compounds to 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone include:
3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone: Differing by the presence of an ethoxy group instead of a fluorine atom.
3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone: Differing by the presence of a methyl group instead of a fluorine atom.
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications.
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUIZOFYVHELNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

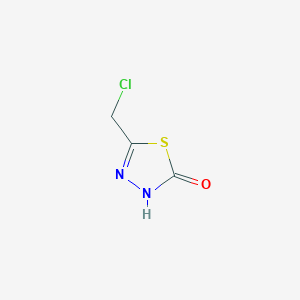
![ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2902950.png)
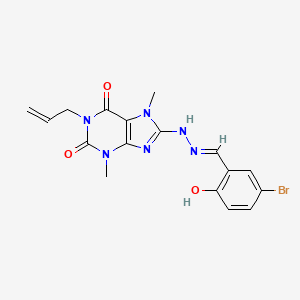
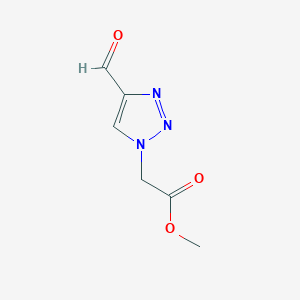
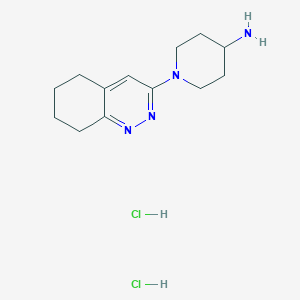
![4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2902956.png)
![N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902957.png)
![5,5-dimethyl-3-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one](/img/structure/B2902958.png)
![tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate](/img/structure/B2902959.png)
![2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2902963.png)
